

# 2-Bromo-3-hydroxybenzaldehyde molecular weight and formula

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Compound of Interest

Compound Name: 2-Bromo-3-hydroxybenzaldehyde

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An In-Depth Technical Guide to 2-Bromo-3-hydroxybenzaldehyde

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-Bromo-3-hydroxybenzaldehyde**, with a focus on its molecular structure, weight, and a detailed experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

# **Core Properties**

**2-Bromo-3-hydroxybenzaldehyde** is an organic compound that serves as a valuable building block in the synthesis of more complex molecules.[1] Its structure consists of a benzene ring substituted with a bromine atom, a hydroxyl group, and a formyl (aldehyde) group.

## **Quantitative Data Summary**

The key quantitative properties of **2-Bromo-3-hydroxybenzaldehyde** are summarized in the table below for easy reference.



Property	Value	Source(s)
Molecular Formula	C7H5BrO2	[2][3][4][5]
Molecular Weight	201.02 g/mol	[2][3][4]
CAS Number	196081-71-7	[1][2][3][4]
Physical Form	Solid	[6]
Melting Point	149-153°C	[6]

## **Synthesis**

The synthesis of **2-Bromo-3-hydroxybenzaldehyde** can be achieved through the bromination of **3-hydroxybenzaldehyde**.[1][4] Contrary to some literature reports which might suggest the formation of other isomers, **2-Bromo-3-hydroxybenzaldehyde** can be successfully synthesized and isolated.[7]

# Experimental Protocol: Synthesis from 3-Hydroxybenzaldehyde

This protocol details a general procedure for the synthesis of **2-Bromo-3-hydroxybenzaldehyde**.[1][4]

#### Materials:

- 3-hydroxybenzaldehyde
- Iron powder
- Sodium acetate
- Acetic acid
- Bromine
- Dichloromethane



- Anhydrous Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Ice water

#### Procedure:

- A suspension of 3-hydroxybenzaldehyde (5 g, 0.04 mol), iron powder (172 mg, 3 mmol), and sodium acetate (6.72 g, 0.08 mol) is prepared in acetic acid (40 mL).[1]
- The mixture is warmed until a clear solution is formed and then cooled to room temperature. [1]
- A solution of bromine in glacial acetic acid (10 mL) is added dropwise to the mixture over a period of 15 minutes.[1]
- The reaction mixture is stirred for an additional 2 hours after the dropwise addition is complete.[1]
- Upon completion, the reaction mixture is poured into ice water.[1]
- The product is extracted with dichloromethane (3 x 50 mL).[1]
- The combined organic phases are dried over anhydrous Na<sub>2</sub>SO<sub>4</sub> and then concentrated.[1]
- The resulting residue is recrystallized from dichloromethane to yield the final product, 2-Bromo-3-hydroxybenzaldehyde.[1]

This procedure yields the target product, which can be characterized by techniques such as <sup>1</sup>H NMR spectroscopy.[1]

## **Applications**

**2-Bromo-3-hydroxybenzaldehyde** is utilized as a reactant in the preparation of benzoxaboroles, which have shown potential as antimalarial agents.[1] It has also been used in the synthesis of other complex organic molecules, such as 2-(benzyloxy)-1-bromo-5-methoxy-7-methylnaphthalene.[7]



### **Visualized Workflow**

The following diagram illustrates the workflow for the synthesis of **2-Bromo-3-hydroxybenzaldehyde**.



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Caption: Synthesis workflow for 2-Bromo-3-hydroxybenzaldehyde.

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